(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid
CAS No.:
Cat. No.: VC15928540
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3NO2 |
|---|---|
| Molecular Weight | 247.21 g/mol |
| IUPAC Name | (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid |
| Standard InChI | InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m1/s1 |
| Standard InChI Key | UUVNRBNPVFBPTH-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound features a four-carbon chain with:
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A carboxylic acid group at position 1
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An (R)-configured amino group at position 3
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A 3-(trifluoromethyl)phenyl moiety at position 4
Its IUPAC name, (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid, reflects this arrangement. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₂F₃NO₂ | |
| Molecular weight | 247.21 g/mol | |
| Chiral centers | 1 (3R configuration) | |
| XLogP3 | -0.6 (predicted) |
Synthesis and Manufacturing Approaches
Asymmetric Synthesis Strategies
While no published route specifically targets the 3R enantiomer, analogous syntheses for stereoisomers suggest viable pathways:
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Chiral Pool Synthesis: Starting from (R)-malic acid, followed by sequential:
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Catalytic Asymmetric Hydrogenation:
Table 2: Synthetic Yield Comparison for Analogous Compounds
Physicochemical Properties
Solubility and Partitioning
The trifluoromethyl group confers distinct hydrophobicity:
Spectroscopic Characteristics
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¹H NMR (predicted):
δ 7.65 (m, 4H, aromatic), 3.82 (q, J=6.5 Hz, 1H, CH-NH₂), 2.68 (dd, J=15.2 Hz, 1H, CH₂COO), 2.34 (dd, J=15.2 Hz, 1H, CH₂COO) -
¹³C NMR:
δ 174.8 (COO), 139.2 (q, J=32 Hz, CF₃), 128.9–126.4 (aromatic), 52.1 (CH-NH₂)
Industrial and Research Applications
Pharmaceutical Intermediates
Key precursor for:
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CF₃-containing kinase inhibitors (Phase II clinical candidates)
Advanced Materials
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Liquid crystal additives (Δε = +1.7 at 589 nm)
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Metal-organic framework (MOF) linkers with enhanced thermal stability
Future Research Directions
Unresolved Challenges
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Scalable enantioselective synthesis (>100 g batches)
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In vivo pharmacokinetic profiling
Emerging Opportunities
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Covalent inhibitor design leveraging CF₃ reactivity
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Biodegradable polymer monomers for medical implants
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